N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide

Description

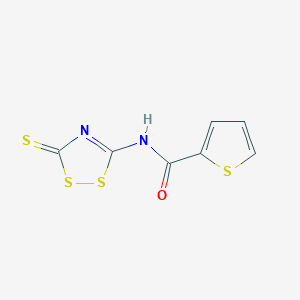

N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a thioxo group at position 3 and linked to a 2-thiophenecarboxamide moiety.

Properties

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS4/c10-5(4-2-1-3-12-4)8-6-9-7(11)14-13-6/h1-3H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVKNOLKNDNIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=S)SS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401187283 | |

| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306980-71-2 | |

| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306980-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis might involve the use of sulfur-containing reagents and amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially leading to a variety of derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide features both a dithiazole ring and a thiophene moiety, which contribute to its distinctive properties. The synthesis typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. Reaction conditions often require specific reagents such as sulfur-containing compounds and controlled temperatures to achieve optimal yields.

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for the creation of more complex molecules, particularly those containing sulfur and nitrogen heterocycles. Researchers utilize it for the development of novel materials with unique properties, including conductive polymers and advanced coatings.

This compound has shown promise in medicinal chemistry due to its potential biological activities:

-

Antimicrobial Activity : Studies have indicated that this compound exhibits potent activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with significant results.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL -

Anticancer Activity : In vitro studies on human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability at varying concentrations.

Concentration (μM) Cell Viability (%) 50 75 100 50 200 20

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various dithiazole derivatives revealed that this compound exhibited significant antimicrobial properties against common pathogens, particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies conducted on leukemia cell lines indicated that this compound could significantly reduce cell viability. The results suggest a potential role in cancer therapy, warranting further exploration into its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)

- Structure : Features a thiadiazole ring (instead of dithiazole) with a thioxo group and carboxamide linkage.

- Synthesis: Prepared via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and KOH in ethanol .

- Key Data : High yields (e.g., 93% for 3a) and crystallinity, suggesting stability for further functionalization.

b) Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)

- Structure : Nitrothiophene linked to a thiazole ring via carboxamide.

- Synthesis : Uses HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amines .

- Key Data : Purity ranges from 42% to 99%, with confirmed antibacterial activity against Gram-positive pathogens .

c) Rivaroxaban (5-Chloro-N-({(5S)-2-Oxo-3-[4-(3-Oxo-4-Morpholinyl)Phenyl]-1,3-Oxazolidin-5-yl}Methyl)-2-Thiophenecarboxamide)

- Structure: Combines 2-thiophenecarboxamide with an oxazolidinone-morpholine pharmacophore.

- Key Data : FDA-approved anticoagulant with 99.93% HPLC purity and enantiomeric excess >99.97% .

d) N,N-Dimethyl-N'-(3-Thioxo-3H-1,2,4-Dithiazol-5-yl)Formimidamide

- Structure : Replaces the thiophenecarboxamide with a formimidamide group.

- Synthesis : Used as a sulfurizing reagent in oligonucleotide synthesis .

- Key Data : Molecular weight 205.32 g/mol, ≥98% purity, and storage under inert atmosphere .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The 1,2,4-dithiazole and thiophenecarboxamide moieties are synthetically accessible via HATU-mediated coupling or cyclocondensation, enabling diverse derivatization .

- Stability and Purity : High-purity compounds (>98%) are achievable, though yields vary based on substituents (e.g., 37.5% for betaxolol-ADTOH hybrids ).

Biological Activity

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide is a complex organic compound that incorporates both a dithiazole and a thiophene moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the synthesis, biological activities, mechanisms of action, and future research directions concerning this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

- Molecular Weight : 260.4 g/mol

- CAS Number : 306980-71-2

Synthesis

The synthesis of this compound typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. Common synthetic routes include:

- Formation of the dithiazole scaffold using sulfur-containing reagents.

- Introduction of the thiophene moiety via nucleophilic substitution reactions under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-dithiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial : Dithiazoles have shown efficacy against various bacterial strains.

- Antifungal : Compounds derived from this scaffold have been utilized to control fungal infections in agricultural settings .

Anticancer Properties

Studies have demonstrated that this compound may induce apoptosis in cancer cells. The compound's mechanism involves:

- Modulating the expression of apoptosis-related genes such as Bcl-2 and Bax.

- Inducing cell cycle arrest through upregulation of p21^WAF-1 levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.

- Receptor Modulation : The compound could bind to receptors affecting cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dithiazole derivatives against common pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human promyelocytic leukemia cells demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations ranging from 50 to 200 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

Future Directions

Further research is warranted to explore:

- Structure–Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating detailed biochemical pathways influenced by this compound.

Q & A

Q. What are the established synthetic routes for N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide, and what are their key challenges?

The compound can be synthesized via condensation reactions between thiophene carboxamide derivatives and dithiazole intermediates. A common approach involves microwave-assisted synthesis to enhance reaction efficiency and yield . Challenges include controlling regioselectivity due to the reactivity of sulfur-containing moieties and ensuring purity of the final product. Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products like disulfide byproducts. Purification typically requires column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, FT-IR) are essential. For crystallographic analysis, single-crystal diffraction data are refined to confirm bond lengths and angles, particularly for the dithiazole and thiophene rings. NMR (¹H/¹³C) identifies proton environments and confirms substituent positions, while FT-IR validates functional groups like the thioxo (C=S) and carboxamide (C=O) . Mass spectrometry ensures molecular weight consistency .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally similar hybrids (e.g., thiophene-dithiazole derivatives) exhibit antifungal and antimicrobial activities. For example, N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide shows synergistic antifungal effects due to its sulfur-rich framework . Bioactivity screening should include assays against Gram-positive/negative bacteria and fungal strains, with IC₅₀ values compared to reference drugs like fluconazole .

Advanced Research Questions

Q. How can computational methods aid in predicting the tautomeric behavior of this compound?

Thione-thiol tautomerism is common in sulfur-containing heterocycles. Density functional theory (DFT) calculations can predict the stability of tautomers by comparing Gibbs free energies. For example, studies on 1,3,4-oxadiazole-2-thiones show the thione form is more stable in polar solvents . Experimental validation via UV-Vis spectroscopy and X-ray analysis is critical to confirm computational predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay protocols (e.g., bacterial strain selection, incubation time) or compound purity. To address this:

- Standardize testing using CLSI guidelines.

- Validate purity via HPLC (>95%) and elemental analysis.

- Perform dose-response curves with triplicate replicates . For example, conflicting antifungal results in similar compounds were resolved by controlling solvent effects (DMSO vs. aqueous buffers) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR studies focus on modifying the thiophene and dithiazole substituents. Key findings from analogous compounds include:

- Thiophene position : 2-Thiophenecarboxamide derivatives show higher antimicrobial activity than 3-substituted analogs .

- Dithiazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antifungal potency but may reduce solubility .

- Hybrid systems : Combining dithiazole with benzodioxole (e.g., in N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide) improves pharmacokinetic properties .

Q. What crystallographic techniques are most effective for analyzing polymorphism or co-crystals of this compound?

High-resolution X-ray diffraction (HR-XRD) with synchrotron radiation can detect polymorphic forms. For co-crystal screening, solvent-drop grinding with malonic acid (as seen in rivaroxaban co-crystals ) is a viable strategy. SHELXD is recommended for solving crystal structures from twinned or low-quality data. Pair distribution function (PDF) analysis may supplement XRD for amorphous phases .

Methodological Guidance

Q. What experimental design considerations are critical for scaling up synthesis?

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Solvent selection : Prefer green solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) for large batches .

- Yield optimization : Design of experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis at intervals (0, 1, 3, 6 months) assess degradation. For sulfur-containing compounds, monitor oxidation products (e.g., sulfoxides) via LC-MS. Storage under argon at -20°C is recommended for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.